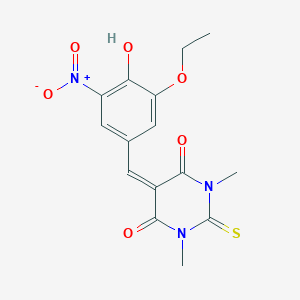
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to modulate various signaling pathways and enzymes, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many possible future directions for research involving N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other compounds. Another potential direction is the investigation of its role in regulating other cellular processes, such as autophagy and inflammation. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential limitations in various applications.
Métodos De Síntesis
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylic acid followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as the reaction of 2-methyl-3-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including studies on the role of various enzymes and signaling pathways in biological processes. For example, N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used to investigate the activity of protein kinase C (PKC) and its role in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell cycle progression and apoptosis.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)
![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)

![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)
